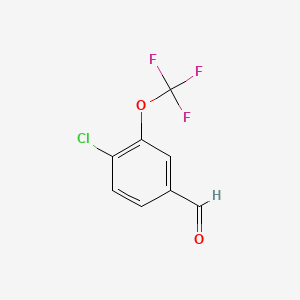

4-Chloro-3-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHOCMBXDFQWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201272228 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-59-8 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical properties of 4-Chloro-3-(trifluoromethoxy)benzaldehyde

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzaldehyde

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive aldehyde group, a chlorine atom, and a trifluoromethoxy group, provides a unique combination of chemical handles for synthetic chemists. The trifluoromethoxy (-OCF3) group, in particular, is of high interest in medicinal chemistry and materials science. It is a powerful electron-withdrawing moiety and acts as a lipophilic hydrogen bond acceptor, which can significantly enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to biological targets.[1][2]

This guide provides a comprehensive overview of the core physical properties, spectroscopic characteristics, reactivity, and safe handling of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage the unique attributes of this compound in their synthetic endeavors. The information presented herein is synthesized from established chemical data and provides field-proven insights into its practical application.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are essential for planning synthetic routes, purification procedures, and ensuring proper storage.

| Property | Value | Source |

| CAS Number | 886499-59-8 | [3] |

| Molecular Formula | C₈H₄ClF₃O₂ | [3][4] |

| Molecular Weight | 224.56 g/mol | [3][4] |

| Appearance | Not specified; likely a solid or oil at RT | |

| Boiling Point | 222.2 ± 35.0 °C (Predicted) | [3][5] |

| Density | 1.463 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Water Solubility | Insoluble in water | [3][5] |

| Sensitivity | Air Sensitive | [3][5] |

Spectroscopic and Analytical Characterization

Proper characterization is paramount to confirming the identity and purity of a chemical substance. The following section details the expected spectroscopic signatures for this compound based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aldehyde protons. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically in the range of δ 9.8-10.1 ppm. The three protons on the aromatic ring will appear in the δ 7.5-8.2 ppm region, with coupling patterns (doublets and doublet of doublets) dictated by their positions relative to the substituents.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon of the aldehyde group (δ 185-195 ppm), the carbon of the trifluoromethoxy group (a quartet due to C-F coupling, δ ~120 ppm), and the six aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will be the simplest, showing a single sharp signal for the three equivalent fluorine atoms of the -OCF3 group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 224.5. A key diagnostic feature will be the presence of an [M+2]⁺ isotope peak at m/z ≈ 226.5, with an intensity approximately one-third that of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. A strong, sharp absorption band is expected around 1700-1710 cm⁻¹, characteristic of the C=O stretch of an aromatic aldehyde. Additional bands corresponding to C-Cl, C-O, and C-F stretches will also be present.

Caption: A typical workflow for the analytical characterization of the title compound.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. Understanding these sites is key to its effective use as a building block.

-

Aldehyde Group: This is the primary site for nucleophilic addition. It readily participates in reactions such as Wittig olefination, Grignard reactions, reductive amination to form substituted benzylamines, and oxidation to the corresponding carboxylic acid.

-

Aromatic Ring: The ring is electron-deficient due to the strong withdrawing effects of the -CHO, -Cl, and -OCF3 groups. This deactivates the ring towards electrophilic aromatic substitution. However, it makes the compound susceptible to Nucleophilic Aromatic Substitution (SNAr) , where a suitable nucleophile can displace the chlorine atom, a reaction often facilitated by the ortho/para electron-withdrawing groups.

-

Trifluoromethoxy Group: This group is generally stable and unreactive under most synthetic conditions, making it an ideal substituent for modifying the electronic and steric properties of a target molecule without being altered during subsequent reaction steps.

Caption: Diagram illustrating the primary sites of chemical reactivity.

Experimental Protocol Example: Reductive Amination

To illustrate the compound's utility, the following is a representative, self-validating protocol for a reductive amination reaction, a cornerstone of medicinal chemistry for synthesizing amine derivatives.

Objective: To synthesize N-benzyl-1-(4-chloro-3-(trifluoromethoxy)phenyl)methanamine.

Causality: This protocol uses sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent. It is particularly effective for reductive aminations because it does not readily reduce the aldehyde in the absence of an iminium ion intermediate, thus minimizing side reactions like the reduction of the starting aldehyde to an alcohol.

Methodology:

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 2.24 g).

-

Solvent Addition: Dissolve the aldehyde in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 40 mL).

-

Amine Addition: Add benzylamine (1.05 eq) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the intermediate iminium ion.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

-

Validation: Confirm the structure and purity of the final product using NMR and MS, as described in Section 2.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Identification:

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).[3]

-

Use only outdoors or in a well-ventilated area (P271).[3]

-

Wear protective gloves, protective clothing, eye protection, and face protection (P280).[3]

-

In case of contact:

-

IF ON SKIN: Wash with plenty of soap and water (P302+P352).[3]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340).[3]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

-

-

-

Storage:

Conclusion

This compound is a valuable and highly functionalized building block. Its distinct physical properties and predictable reactivity at multiple sites make it an important intermediate for synthesizing novel compounds, particularly in the fields of pharmaceuticals and agrochemicals where the inclusion of a trifluoromethoxy group can confer desirable biological properties. Proper understanding of its characteristics, handling requirements, and synthetic potential is essential for its successful application in research and development.

References

-

LookChem. (n.d.). This compound CAS#: 886499-59-8. Retrieved from [Link]

-

SDS Manager. (2023). 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

- Al-Zoubi, W., Al-Masri, H., & Ko, Y. G. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Iranian Chemical Society, 19(11), 4785-4841.

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- Kos, J., et al. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 24(15), 2793.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 886499-59-8 [amp.chemicalbook.com]

- 4. capotchem.cn [capotchem.cn]

- 5. This compound CAS#: 886499-59-8 [amp.chemicalbook.com]

A Technical Guide to the Spectral Analysis of 4-Chloro-3-(trifluoromethoxy)benzaldehyde

Introduction: Unveiling the Molecular Signature

4-Chloro-3-(trifluoromethoxy)benzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol [1]. Its CAS Registry Number is 886499-59-8[1]. This compound serves as a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents[2]. The presence of three distinct functional groups—an aldehyde, a chloro substituent, and a trifluoromethoxy group—imparts unique electronic properties and reactivity, making it a versatile intermediate[2].

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, especially in a regulated field like drug development. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's structure. This guide offers an in-depth examination of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By grounding our analysis in the fundamental principles of spectroscopy, we will explain the causality behind the expected spectral features, providing a robust framework for researchers to verify this compound in a laboratory setting.

Molecular Structure and Spectroscopic Correlation

The interpretation of spectral data is fundamentally linked to the molecule's structure. The substitution pattern on the benzene ring is the primary determinant of the chemical shifts and coupling constants observed in NMR spectroscopy, as well as the vibrational modes seen in IR spectroscopy.

Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Protons (¹H) and carbon-13 (¹³C) nuclei in different chemical environments will resonate at different frequencies, providing information on the electronic environment and connectivity of atoms.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) provides direct insight into the substitution pattern of the benzene ring[3][4]. For this compound, three distinct signals are expected in this region, corresponding to H2, H5, and H6, in addition to a unique signal for the aldehyde proton.

Causality of Signal Positions:

-

Aldehyde Proton (CHO): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. It is expected to appear as a singlet far downfield.

-

Aromatic Protons (H2, H5, H6): The chemical shifts are governed by the cumulative electron-donating or withdrawing effects of the substituents.

-

The aldehyde group is strongly electron-withdrawing and deshielding, primarily affecting the ortho (H2, H6) and para (H5) positions.

-

The chlorine atom is electron-withdrawing via induction but weakly electron-donating via resonance, resulting in a net deshielding effect, strongest at the ortho position (H5).

-

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, causing significant deshielding of its ortho positions (H2).

-

Predicted Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-CHO | 9.9 - 10.1 | Singlet (s) | N/A |

| H-2 | 8.0 - 8.2 | Doublet (d) | Jmeta = ~2-3 Hz |

| H-6 | 7.8 - 8.0 | Doublet of Doublets (dd) | Jortho = ~8-9 Hz, Jmeta = ~2-3 Hz |

| H-5 | 7.6 - 7.8 | Doublet (d) | Jortho = ~8-9 Hz |

Interpretation of Splitting Patterns:

-

H-2: Is only coupled to H-6 via a four-bond meta-coupling, resulting in a narrow doublet.

-

H-6: Is coupled to H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets.

-

H-5: Is coupled only to H-6 (ortho), resulting in a clear doublet.

Predicted ¹³C NMR Spectral Data

In ¹³C NMR, each unique carbon atom produces a distinct signal. The chemical shifts for aromatic carbons typically appear between 120-150 ppm[3].

Causality of Signal Positions:

-

Aldehyde Carbonyl (C=O): This carbon is highly deshielded and will appear furthest downfield, typically above 190 ppm[5].

-

Aromatic Carbons:

-

C1 (ipso- to CHO): Deshielded by the aldehyde.

-

C4 (ipso- to Cl): Deshielded by the chlorine atom.

-

C3 (ipso- to OCF₃): Significantly deshielded by the electronegative trifluoromethoxy group.

-

C2, C5, C6: Their shifts are influenced by the combined effects of the adjacent and para substituents.

-

CF₃ Carbon: This carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

Predicted Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 193 |

| C3 | 148 - 152 (quartet, JC-F) |

| C4 | 138 - 142 |

| C1 | 135 - 138 |

| C6 | 131 - 134 |

| C2 | 128 - 130 |

| C5 | 126 - 128 |

| CF₃ | 118 - 122 (quartet, JC-F) |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds[6]. It is an excellent technique for identifying the presence of specific functional groups.

Key Diagnostic Peaks:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected for the carbonyl group. Its position is sensitive to conjugation and electronic effects. For aromatic aldehydes, this typically appears around 1700 cm⁻¹[7][8].

-

Aromatic C-H Stretch: A group of weaker bands is expected just above 3000 cm⁻¹[3].

-

C-O-C Stretch (Ether): The trifluoromethoxy group will exhibit strong C-O stretching bands.

-

C-F Stretch: The C-F bonds of the trifluoromethoxy group will produce very strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretch: A moderate to strong absorption is expected in the fingerprint region.

-

Aromatic C=C Stretch: Medium to weak intensity bands appear in the 1400-1600 cm⁻¹ region.

Predicted Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Weak |

| Aldehyde C-H Stretch | 2820 - 2880 & 2720 - 2780 | Weak |

| C=O Stretch (Aldehyde) | 1695 - 1715 | Strong |

| Aromatic C=C Stretch | 1580 - 1600 & 1450 - 1500 | Medium |

| C-F Stretch (from OCF₃) | 1100 - 1300 | Very Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1280 | Strong |

| C-Cl Stretch | 700 - 850 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. Electron Impact (EI) is a common "hard" ionization technique that causes fragmentation, providing structural clues[9][10].

Expected Observations:

-

Molecular Ion (M⁺): The parent ion peak should be observed at m/z ≈ 224.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed. The molecular ion will appear as two peaks: M⁺ at m/z 224 and M+2 at m/z 226, with a relative intensity ratio of approximately 3:1. This is a definitive indicator of a single chlorine atom in the molecule.

-

Fragmentation: EI ionization imparts significant energy, leading to fragmentation[11][12]. Key expected fragments include:

-

[M-1]⁺ (m/z 223): Loss of the aldehyde hydrogen atom.

-

[M-29]⁺ (m/z 195): Loss of the formyl radical (•CHO). This is a very common fragmentation pathway for aldehydes.

-

[M-Cl]⁺ (m/z 189): Loss of the chlorine atom.

-

[M-OCF₃]⁺ (m/z 139): Loss of the trifluoromethoxy radical.

-

Predicted Data:

| m/z Value | Identity | Notes |

| 226 | [M+2]⁺ | Isotope peak, approx. 1/3 intensity of M⁺ |

| 224 | [M]⁺ | Molecular Ion |

| 223 | [M-H]⁺ | Loss of aldehydic proton |

| 195 | [M-CHO]⁺ | Loss of formyl group |

| 139 | [M-CHO-Cl]⁺ or [M-OCF₃]⁺ | Potential major fragment ions |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.

General Workflow for Spectroscopic Analysis

Figure 2. Standardized workflow for the comprehensive spectroscopic analysis of a chemical compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans will be required (typically 128 or more) due to the low natural abundance of ¹³C.

-

Processing: Fourier transform the raw data. Apply phase and baseline corrections. Reference the spectra by setting the TMS peak to 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in ¹³C. Integrate the ¹H signals and pick all peaks.

Protocol 2: FT-IR Spectroscopy (ATR Method)

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty accessory. This step is crucial to subtract signals from atmospheric CO₂ and H₂O[13][14][15].

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring it completely covers the sampling area.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum[16]. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup: The sample can be introduced via Gas Chromatography (GC-MS) for volatile compounds or a direct insertion probe. Set the ion source to Electron Impact (EI) mode. The standard electron energy is 70 eV, which produces reproducible fragmentation patterns suitable for library matching[9][10][11].

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

-

Analysis: Examine the resulting spectrum for the molecular ion peak (M⁺), the characteristic Cl isotope pattern ([M+2]⁺), and major fragment ions. Compare the fragmentation pattern with predicted pathways to support the structural assignment.

Conclusion: An Integrated Spectroscopic Portrait

The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted ¹H and ¹³C NMR data reveal the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the aldehyde carbonyl and the trifluoromethoxy moiety. Finally, mass spectrometry establishes the correct molecular weight and elemental composition through its distinct molecular ion and chlorine isotopic pattern. Together, these techniques provide an unambiguous molecular signature, ensuring the identity and purity of this important synthetic intermediate for its application in research and development.

References

-

Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. Emory University. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. University of California, Irvine. Retrieved from [Link]

-

Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work? Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

Introduction to Electron Impact Ionization for GC–MS. (n.d.). LCGC International. Retrieved from [Link]

-

Supporting Information. (2014). Chemical Communications, 50, 2330–2333. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Harrata, K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Southern Mississippi. Retrieved from [Link]

-

IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2012, August 7). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved from [Link]

-

Electron Impact or Chemical Ionization for Mass Spectrometry. (2024, August 22). AZoM. Retrieved from [Link]

-

Theoretical Analysis of the Electronic Spectra of Benzaldehyde. (2012, August 7). ResearchGate. Retrieved from [Link]

-

Benzaldehyde Derivatives from Sarcodontia crocea. (n.d.). Journal of Natural Products. Retrieved from [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (n.d.). PMC - NIH. Retrieved from [Link]

-

Overtone spectroscopy of benzaldehyde. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

4-Cloro-3-(trifluorometil)benzaldehído. (n.d.). Chem-Impex. Retrieved from [Link]

Sources

- 1. This compound | 886499-59-8 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. azom.com [azom.com]

- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-3-(trifluoromethoxy)benzaldehyde

Introduction: Elucidating Molecular Architecture through Nuclear Magnetic Resonance

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering profound insights into the electronic environment of individual nuclei within a molecule.[1] This guide provides a comprehensive technical analysis of the ¹H NMR spectrum of 4-Chloro-3-(trifluoromethoxy)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of spectral data, delving into the causal relationships between the molecular structure and the resulting NMR spectrum. We will explore the theoretical underpinnings of the expected spectral features, provide a robust experimental protocol for data acquisition, and offer a detailed guide to spectral interpretation. Every aspect of this guide is designed to be a self-validating system, grounded in established principles of NMR spectroscopy and supported by authoritative references.

Molecular Structure and the Predicted ¹H NMR Spectrum

The chemical structure of this compound is foundational to understanding its ¹H NMR spectrum. The molecule consists of a benzene ring substituted with an aldehyde group (-CHO), a chlorine atom (-Cl), and a trifluoromethoxy group (-OCF₃).

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound with proton labeling.

The ¹H NMR spectrum of this compound is expected to exhibit signals for the aldehydic proton and the three aromatic protons. The chemical shift of each proton is primarily influenced by the electronic effects of the substituents on the benzene ring.[1]

Substituent Effects on Chemical Shifts

-

Aldehyde Group (-CHO): The aldehyde group is a strong electron-withdrawing group and is also anisotropic. This combination significantly deshields the aldehydic proton, causing it to resonate at a high chemical shift (downfield), typically in the range of δ 9.5-10.5 ppm.[2]

-

Chlorine Atom (-Cl): Chlorine is an electronegative atom and thus an electron-withdrawing group through induction, which deshields the aromatic protons.[1][3] It can also donate electron density via resonance, but the inductive effect is generally dominant for halogens.[4]

-

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5] This effect is transmitted both inductively and through the oxygen atom, leading to significant deshielding of the aromatic protons.

The cumulative effect of these three electron-withdrawing groups will be a general downfield shift for all the aromatic protons compared to unsubstituted benzene (δ 7.26 ppm).

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

Based on the positions of the substituents, we can predict the appearance of the signals for the three aromatic protons (H-2, H-5, and H-6) and the aldehydic proton (H-aldehyde).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-aldehyde | 9.8 - 10.2 | Singlet (s) | N/A | Highly deshielded by the carbonyl group. No adjacent protons to couple with. |

| H-2 | 8.0 - 8.3 | Doublet (d) | J(H2-H6) ≈ 2-3 Hz (meta-coupling) | Ortho to the strongly electron-withdrawing aldehyde group and meta to the trifluoromethoxy group. |

| H-6 | 7.8 - 8.1 | Doublet of doublets (dd) | J(H6-H5) ≈ 8-9 Hz (ortho-coupling), J(H6-H2) ≈ 2-3 Hz (meta-coupling) | Ortho to the aldehyde group and ortho to the chlorine atom. |

| H-5 | 7.6 - 7.9 | Doublet (d) | J(H5-H6) ≈ 8-9 Hz (ortho-coupling) | Ortho to the chlorine atom and meta to the aldehyde group. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is capable of dissolving a wide range of organic compounds and its residual proton signal (δ ~7.26 ppm) does not typically interfere with the signals of interest.[2]

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans should provide a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is sufficient to cover the expected chemical shifts.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

Figure 2: Experimental Workflow for ¹H NMR Analysis

Caption: A streamlined workflow for the ¹H NMR analysis of the target compound.

Interpretation of the ¹H NMR Spectrum

A detailed analysis of the chemical shifts, multiplicities, and coupling constants will allow for the unambiguous assignment of each signal to the corresponding proton in the molecule.

Signal Assignment and Structural Verification

-

Aldehydic Proton: The singlet in the δ 9.8-10.2 ppm region is unequivocally assigned to the aldehydic proton. Its integration should correspond to one proton.

-

Aromatic Protons: The three signals in the aromatic region (δ 7.6-8.3 ppm) should each integrate to one proton.

-

The doublet of doublets (dd) is assigned to H-6 , as it is coupled to both H-5 (ortho-coupling, larger J value) and H-2 (meta-coupling, smaller J value).

-

The doublet with the larger coupling constant is assigned to H-5 , as it is only coupled to H-6 through ortho-coupling.

-

The doublet with the smaller coupling constant is assigned to H-2 , as it is only coupled to H-6 through meta-coupling.

-

The spin-spin coupling constants provide valuable information about the relative positions of the protons on the aromatic ring. Ortho-coupling (³JHH) is typically in the range of 7-10 Hz, while meta-coupling (⁴JHH) is smaller, around 2-3 Hz.[6] Para-coupling (⁵JHH) is even smaller (0-1 Hz) and often not resolved.

Figure 3: Spin-Spin Coupling Relationships

Caption: Diagram illustrating the ortho and meta spin-spin coupling interactions.

Conclusion: A Validated Approach to Structural Elucidation

This in-depth guide has provided a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of this compound. By integrating theoretical predictions based on substituent effects with a detailed experimental protocol and a logical guide to spectral interpretation, researchers can confidently elucidate and verify the structure of this and similar substituted aromatic compounds. The principles outlined herein underscore the power of NMR spectroscopy as a cornerstone of chemical analysis, providing a high-fidelity window into the molecular world.

References

- BenchChem Technical Support Team. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.

-

McConnell, H. M. (1956). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics, 24(2), 460-467. [Link]

-

Perera, S. A., & Bartlett, R. J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 766-773. [Link]

-

Takahashi, K., & Ito, T. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 775-776. [Link]

-

Melo, J. I., & Giribet, C. G. (2006). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 46(4), 1632-1638. [Link]

-

Singh, P., & Kaur, H. (2014). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. Journal of Advances in Chemistry, 8(3), 1707-1715. [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

-

PubChem. (n.d.). 4-chloro-3-(trifluoromethyl)benzaldehyde. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

Melo, J. I., & Giribet, C. G. (2006). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 46(4), 1632–1638. [Link]

-

PubChem. (n.d.). 4-Amino-3-chloro-5-(trifluoromethoxy)benzaldehyde. [Link]

-

Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

-

Reddit. (2024). The Effect of Fluorine in 1H NMR. [Link]

-

Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling. [Link]

-

ResearchGate. (2025). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the ¹³C NMR Spectroscopy of 4-Chloro-3-(trifluoromethoxy)benzaldehyde

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-3-(trifluoromethoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral data, peak assignments, and the underlying chemical principles governing the observed chemical shifts. Furthermore, it outlines a robust experimental protocol for acquiring high-quality ¹³C NMR spectra for this and structurally related compounds.

Introduction: The Structural Elucidation of a Complex Benzaldehyde Derivative

This compound is a polysubstituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Its molecular architecture, featuring a chlorine atom, a trifluoromethoxy group, and an aldehyde moiety on a benzene ring, presents a unique electronic environment. ¹³C NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of such molecules, providing direct insight into the carbon framework. Each carbon atom in a distinct chemical environment gives rise to a specific resonance signal, the chemical shift of which is exquisitely sensitive to the local electronic structure. Understanding the interplay of the substituent effects is paramount for the accurate interpretation of the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in common databases, a highly accurate prediction can be generated based on established substituent chemical shift (SCS) effects and computational NMR prediction algorithms. The following table summarizes the predicted ¹³C NMR chemical shifts for each carbon atom in the molecule, assuming deuterated chloroform (CDCl₃) as the solvent.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Aldehyde) | ~189-192 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom, resulting in a characteristic downfield shift.[1][2] |

| C-3 (C-OCF₃) | ~148-152 | The carbon atom directly attached to the highly electronegative trifluoromethoxy group experiences strong deshielding. The quartet splitting from coupling to the three fluorine atoms (¹JCF) would be a key identifying feature, though often not resolved in standard ¹³C spectra. |

| C-4 (C-Cl) | ~138-142 | The carbon bearing the chlorine atom is deshielded, though to a lesser extent than the carbon attached to the trifluoromethoxy group. |

| C-1 (C-CHO) | ~135-138 | The ipso-carbon attached to the aldehyde group is deshielded by the electron-withdrawing nature of the carbonyl. |

| C-5 | ~130-133 | This carbon is ortho to the chlorine and meta to the aldehyde, experiencing moderate deshielding. |

| C-6 | ~128-131 | Positioned ortho to the aldehyde and meta to the chlorine, this carbon's chemical shift is influenced by both groups. |

| C-2 | ~120-124 | This carbon is ortho to the trifluoromethoxy group and meta to the aldehyde, showing a complex shielding/deshielding effect. |

| -OCF₃ | ~120 (quartet) | The carbon of the trifluoromethoxy group itself will appear as a quartet due to strong one-bond coupling with the three fluorine atoms (¹JCF ≈ 250-260 Hz). |

Disclaimer: The chemical shifts presented are predicted values and may differ slightly from experimental results. These predictions are based on substituent effects observed in related molecules such as 4-chlorobenzaldehyde, 4-(trifluoromethoxy)chlorobenzene, and other substituted benzaldehydes.[3][4][5]

Interpretation of Substituent Effects

The chemical shifts in the ¹³C NMR spectrum of this compound are a direct consequence of the electronic effects exerted by the substituents on the benzene ring.

-

Aldehyde Group (-CHO): This group is strongly electron-withdrawing and deactivating. It deshields the attached ipso-carbon (C-1) and the ortho (C-2, C-6) and para (C-4) positions through both inductive and resonance effects. The most pronounced effect is on the carbonyl carbon itself, which resonates at a very low field.[1]

-

Chlorine Atom (-Cl): Chlorine is an electronegative atom that exerts an inductive electron-withdrawing effect, leading to a deshielding of the directly attached carbon (C-4). It also has a weak deactivating and ortho-, para-directing effect due to its lone pairs participating in resonance.

-

Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. This results in significant deshielding of the attached carbon (C-3). The trifluoromethyl group itself provides a highly characteristic quartet in the ¹³C NMR spectrum due to ¹JCF coupling.

The interplay of these substituent effects results in a unique and predictable pattern of chemical shifts for the aromatic carbons, allowing for the unambiguous assignment of each resonance.

Experimental Protocol for ¹³C NMR Acquisition

The following protocol provides a standardized workflow for obtaining a high-quality ¹³C NMR spectrum of this compound.

I. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity (≥99.8% D).

-

Sample Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the deuterium lock signal of the solvent for referencing, making the addition of TMS unnecessary.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Tuning and Matching: Tune and match the ¹³C probe to the correct frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 to 4096 scans, or until a sufficient signal-to-noise ratio is achieved.

-

Spectral Width (SW): 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

-

III. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply an automated baseline correction algorithm.

-

Referencing: Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm) or TMS if used.

-

Peak Picking and Integration: Identify all peaks and integrate their areas.

Visualization of Molecular Structure and NMR Data

The following diagram illustrates the molecular structure of this compound with the predicted ¹³C NMR chemical shifts for each carbon atom.

Figure 1. Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for acquiring the ¹³C NMR spectrum.

Figure 2. Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

This technical guide provides a detailed framework for understanding and obtaining the ¹³C NMR spectrum of this compound. By leveraging predictive methods based on established substituent effects, a reliable spectral interpretation is possible even in the absence of a published experimental spectrum. The provided experimental protocol ensures the acquisition of high-quality data, which is crucial for the structural confirmation and purity assessment of this and other complex organic molecules in a research and development setting.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

ACD/Labs. (n.d.). ¹³C NMR Prediction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzaldehyde. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

Sources

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. scribd.com [scribd.com]

- 3. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

Mass spectrum analysis of 4-Chloro-3-(trifluoromethoxy)benzaldehyde

An In-depth Technical Guide to the Mass Spectrum Analysis of 4-Chloro-3-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) behavior of this compound (CAS No: 886499-59-8). As a substituted aromatic aldehyde, this compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its mass spectral characteristics is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings. This document delineates the foundational principles of EI-MS, predicts the primary fragmentation pathways based on first principles of organic mass spectrometry, and presents a validated experimental protocol for data acquisition. The analysis emphasizes the diagnostic isotopic signature of chlorine and the characteristic cleavages induced by the aldehyde and trifluoromethoxy functional groups.

Introduction to the Analyte: this compound

This compound is an aromatic compound with the molecular formula C₈H₄ClF₃O₂.[2] Its structure incorporates a benzaldehyde core, a chlorine atom, and a trifluoromethoxy group. These features bestow distinct chemical properties and, critically for this guide, predictable and informative behavior under mass spectrometric analysis. The nominal molecular weight, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O), is 224 g/mol . This value is the cornerstone for interpreting the resulting mass spectrum.

Chemical Structure:

The Principle of Electron Ionization Mass Spectrometry (EI-MS)

For a volatile and thermally stable small molecule such as this, Electron Ionization (EI) is the ionization method of choice.[4] EI is a hard ionization technique where the gaseous analyte molecules are bombarded with a high-energy electron beam, typically standardized at 70 electron volts (eV).[4][5] This high energy is sufficient to eject an electron from the molecule's highest occupied molecular orbital (HOMO), creating a positively charged radical cation known as the molecular ion (M•⁺).[6][7]

The 70 eV standard is crucial for ensuring that the fragmentation patterns are reproducible across different instruments, allowing for the creation of standardized spectral libraries.[4] The excess internal energy imparted to the molecular ion renders it unstable, causing it to undergo a series of predictable fragmentation events.[7] The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint".[4]

Predicted Mass Spectrum: Key Features and Interpretation

The mass spectrum of this compound is predicted to exhibit several key features that are diagnostic of its structure.

The Molecular Ion (M•⁺) and the Chlorine Isotopic Signature

The most critical feature for determining the molecular weight is the molecular ion peak. Due to the natural isotopic abundance of chlorine, this will not be a single peak. Chlorine exists as two stable isotopes: ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance).[8] This results in a characteristic isotopic pattern for any chlorine-containing fragment.

For the molecular ion, we expect to see two distinct peaks:

-

M•⁺ peak at m/z 224: Corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]•⁺ peak at m/z 226: Corresponding to the molecule containing the ³⁷Cl isotope.

The defining characteristic is the intensity ratio of these two peaks, which will be approximately 3:1 , directly reflecting the natural abundance of the two chlorine isotopes.[9][10][11] The presence of this 3:1 M/M+2 pattern is a definitive indicator of a single chlorine atom in the molecule.[10][12]

Primary Fragmentation Pathways

The excess energy deposited during ionization initiates bond cleavages, leading to the formation of smaller, stable fragment ions. The most probable fragmentation pathways are dictated by the functional groups present and the relative stability of the resulting cations and neutral losses.

The primary fragmentation events anticipated for this compound are:

-

Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for aldehydes is the loss of the aldehydic proton, resulting in a stable acylium ion.[13][14] This fragment will also exhibit the 3:1 chlorine isotope pattern.

-

[C₈H₃ClF₃O₂]⁺: m/z 223 / 225

-

-

Loss of the Formyl Radical ([M-29]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (•CHO).[13] This yields a substituted phenyl cation.

-

[C₇H₃ClF₃O]⁺: m/z 195 / 197

-

-

Loss of a Chlorine Radical ([M-35]⁺): Cleavage of the C-Cl bond is another likely pathway. The resulting fragment ion will be a singlet peak, as the element responsible for the isotopic pattern has been lost.

-

[C₈H₄F₃O₂]⁺: m/z 189

-

-

Loss of Carbon Monoxide from [M-1]⁺: The acylium ion at m/z 223/225 can subsequently lose a neutral molecule of carbon monoxide (CO), a common pathway for such ions. This leads to the same fragment observed from the loss of the formyl radical.

-

[C₇H₃ClF₃O]⁺: m/z 195 / 197

-

The logical flow of these primary fragmentation events is visualized in the diagram below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 886499-59-8 [amp.chemicalbook.com]

- 3. This compound CAS#: 886499-59-8 [amp.chemicalbook.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 9. savemyexams.com [savemyexams.com]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. GCMS Section 6.5 [people.whitman.edu]

- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

Introduction: A Profile of 4-Chloro-3-(trifluoromethoxy)benzaldehyde

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-3-(trifluoromethoxy)benzaldehyde

This compound is a substituted aromatic aldehyde that serves as a key building block in medicinal chemistry and drug development. Its unique combination of a reactive aldehyde group with halogen and trifluoromethoxy moieties makes it a valuable intermediate in the synthesis of complex organic molecules.[1][2] However, the very features that make it synthetically useful also necessitate a rigorous and well-understood safety protocol. The reactivity of the aldehyde, coupled with the potential biological effects of the fluorinated and chlorinated benzene ring, demands a proactive approach to risk mitigation in the laboratory.

This guide provides an in-depth analysis of the safety profile of this compound, moving beyond a simple recitation of safety data sheet (SDS) information. It is designed for researchers, scientists, and drug development professionals, offering a framework for risk assessment, exposure control, and emergency preparedness grounded in the compound's specific chemical properties. The causality behind each recommendation is explained to foster a culture of safety through understanding.

It is important to note that while multiple sources confirm the identity of this compound, its toxicological properties have not been exhaustively investigated.[1] This data gap underscores the importance of treating the substance with a high degree of caution, adhering to the principle of "as low as reasonably achievable" (ALARA) for all potential exposures.

Section 1: Physicochemical and Reactivity Profile

Understanding the physical characteristics of a compound is the foundation of its safe handling. These properties dictate its behavior under laboratory conditions and inform the selection of appropriate storage and handling protocols.

| Property | Value | Source |

| CAS Number | 886499-59-8 | [1][2][3] |

| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |

| Molecular Weight | 224.56 g/mol | [1][2] |

| Predicted Boiling Point | 222.2 ± 35.0 °C | [3] |

| Predicted Density | 1.463 ± 0.06 g/cm³ | [3] |

| Water Solubility | Insoluble | [2][3] |

| Known Sensitivities | Air Sensitive | [2][3] |

The high boiling point suggests the compound is not highly volatile at standard temperature and pressure, but its classification as a respiratory irritant means that any operation that could generate aerosols or vapors (e.g., heating, sonicating, vacuum applications) must be managed carefully.[2][4] Its insolubility in water has significant implications for both spill cleanup and waste disposal. Furthermore, its noted sensitivity to air suggests that prolonged exposure can lead to oxidation, primarily of the aldehyde group to a carboxylic acid, altering its chemical identity and potentially its toxicological profile.[5] Therefore, storage under an inert atmosphere is a critical control measure.[6]

Section 2: Hazard Identification and Toxicological Assessment

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for understanding a substance's intrinsic hazards.[7] For this compound, the classifications point to irritant properties affecting the skin, eyes, and respiratory system.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Signal Word | Warning | |

| GHS Pictogram | GHS07 (Exclamation Mark) |

Expert Analysis of Toxicological Risks:

-

Skin Irritation (H315): This classification implies that direct contact can cause inflammation, redness, and discomfort.[8] For researchers, the primary risk is not just acute irritation but also the potential for developing chronic dermatitis with repeated exposure. The causality is rooted in the chemical's ability to disrupt the lipid barrier of the skin. Any breach in the skin, such as cuts or abrasions, could potentially allow the compound to enter the bloodstream, leading to systemic effects, a risk that must be managed by ensuring skin integrity before handling.[8]

-

Serious Eye Irritation (H319): This is a significant risk. The aldehyde functional group can react with proteins in the cornea, and the aromatic structure can cause substantial irritation. Exposure can lead to pain, redness, and potentially damaging inflammation. The 15-minute continuous rinsing protocol recommended in first aid is not arbitrary; it is the minimum time required to help flush the chemical from the eye's surface and deeper tissues to mitigate injury.[1]

-

Respiratory Tract Irritation (H335): Inhalation of vapors, dusts, or aerosols can irritate the mucous membranes of the nose, throat, and lungs.[1] While the compound's volatility is moderate, operations like heating or aerosolization increase the concentration in the breathing zone, elevating this risk. The primary preventative measure is to confine all handling to a certified chemical fume hood.

Section 3: Standard Operating Procedure for Safe Handling

A self-validating safety protocol is one where each step logically addresses the identified hazards. The following workflow is designed to minimize exposure at every stage of handling.

Experimental Workflow: Safe Handling of this compound

Caption: Step-by-step workflow for the safe handling of the compound.

Section 4: Personal Protective Equipment (PPE) & Engineering Controls

The selection of PPE is not a matter of simple compliance but a scientifically-driven choice based on the compound's hazards.

-

Engineering Control - The Primary Barrier: The single most effective control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[6] This control removes vapors and aerosols at the source, protecting the user's breathing zone. The system's effectiveness is only assured if the sash is kept at the lowest possible working height.

-

Eye Protection: Due to the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure.[4][6]

-

Skin Protection: A flame-resistant lab coat, fully buttoned, and full-length pants with closed-toe shoes are mandatory.[6] For gloves, nitrile is a suitable choice for incidental contact. Given the lack of extensive toxicological data, double-gloving is a prudent measure to increase protection against undetected pinholes or tears. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact.

-

Respiratory Protection: When engineering controls are functioning correctly, respiratory protection is typically not required. However, it is essential for emergency situations, such as a large spill outside of a fume hood. In such cases, a respirator with cartridges rated for organic vapors and particulates (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) is necessary.[1]

Section 5: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before handling the compound.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury following an exposure.

| Exposure Route | Protocol | Rationale |

| Inhalation | 1. Immediately move the individual to fresh air.[1]2. If breathing is difficult or has stopped, provide artificial respiration (avoiding direct mouth-to-mouth).[1]3. Seek immediate medical attention.[2][4] | To remove the individual from the source of exposure and restore oxygenation. |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9]2. Wash the area with soap and water.[1]3. If irritation persists, seek medical attention.[4] | To physically remove the chemical and dilute any remaining substance, minimizing skin damage. |

| Eye Contact | 1. Immediately flush eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[1]2. Remove contact lenses if present and easy to do.[4]3. Seek immediate medical attention.[1] | To dilute and flush out the irritant. The 15-minute duration is critical to ensure thorough rinsing. |

| Ingestion | 1. Do NOT induce vomiting.[6]2. Rinse the mouth thoroughly with water.[1]3. Never give anything by mouth to an unconscious person.[1]4. Seek immediate medical attention.[1] | Vomiting can cause aspiration of the chemical into the lungs, leading to severe secondary injury. |

Spill Response

The response to a spill is dictated by its size and location.

Logical Flow for Spill Management

Caption: Decision-making workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[1] A direct water jet should be avoided as it may scatter the material.

-

Specific Hazards: Combustion is expected to produce hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1] This makes the use of a self-contained breathing apparatus (SCBA) absolutely essential for any firefighting personnel.[1]

Section 6: Storage and Stability Management

Proper storage is crucial for maintaining the compound's purity and ensuring laboratory safety. Aromatic aldehydes can be prone to degradation pathways that are accelerated by improper storage.[5][10]

-

Temperature: Store in a refrigerator at 0-8 °C.[2][3] Lower temperatures slow down potential degradation reactions (e.g., oxidation) and reduce the compound's vapor pressure, minimizing vapor concentration in the storage unit.

-

Atmosphere: The compound is listed as air-sensitive.[2][3] Over time, the aldehyde group can oxidize to a non-reactive carboxylic acid. To prevent this, store the compound under an inert atmosphere (e.g., nitrogen or argon). After each use, flushing the headspace of the container with inert gas before sealing is best practice.

-

Container: Keep in a tightly sealed, clearly labeled container.[4] This prevents contamination and leakage and is critical for managing its air sensitivity.

-

Location: Store in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents or bases.[8]

Section 7: Waste Disposal and Environmental Containment

Responsible disposal is a critical component of the chemical lifecycle. As a halogenated organic compound, this compound requires specific disposal procedures.

-

Waste Segregation: Under no circumstances should this compound or its waste be disposed of down the drain.[1][11] It must be collected in a dedicated hazardous waste container labeled "Halogenated Organic Waste."[11][12] It is crucial to keep halogenated and non-halogenated waste streams separate, as the disposal methods and costs differ significantly.[13]

-

Disposal Method: All waste, including empty containers and contaminated lab supplies (gloves, wipes, etc.), must be disposed of through a licensed professional waste disposal service.[1] The standard method for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting acidic gases (HCl, HF).[1]

-

Environmental Precautions: Prevent any release into the environment.[1] All spills must be contained and collected as hazardous waste. The potential for long-term adverse effects in aquatic environments, a common characteristic of halogenated aromatic compounds, must be assumed.[8]

References

-

Capot Chemical Co., Ltd. (2019). Safety Data Sheet: this compound. Available at: [Link]

-

SDS Manager. (2023). 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. Sigma-Aldrich Inc. Available at: [Link]

-

University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Available at: [Link]

-

Braun Research Group, Northwestern University. (n.d.). Standard Operating Procedure for Halogenated Organic Liquids. Available at: [Link]

-

U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 4-Amino-3-chloro-5-(trifluoromethoxy)benzaldehyde. Available at: [Link]

-

Angene Chemical. (2025). Safety Data Sheet - 4-Chloro-3-(Trifluoromethyl)Phenyl Isocyanate. Available at: [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. (2025). GHS Classification (Rev.11, 2025) Summary. Available at: [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. This compound | 886499-59-8 [amp.chemicalbook.com]

- 3. This compound CAS#: 886499-59-8 [amp.chemicalbook.com]

- 4. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]

- 5. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 6. wcu.edu [wcu.edu]

- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 12. bucknell.edu [bucknell.edu]

- 13. 7.2 Organic Solvents [ehs.cornell.edu]

The Enigmatic Trifluoromethoxy Group: A Guide to its Reactivity in Benzaldehydes

Abstract

The trifluoromethoxy (-OCF3) group has emerged as a privileged substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique combination of electronic and steric properties imparts profound effects on the reactivity and metabolic stability of parent molecules. This in-depth technical guide provides a comprehensive analysis of the chemical reactivity of the trifluoromethoxy group when appended to a benzaldehyde scaffold. We will explore its influence on the carbonyl group and the aromatic ring, offering insights into reaction mechanisms, directing effects, and synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this fascinating functional group.

The Trifluoromethoxy Group: A Profile of its Physicochemical Properties

The trifluoromethoxy group is a fascinating substituent that dramatically alters the electronic and physical properties of a molecule. Unlike the more common methoxy group, the -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms.[2] This inductive effect significantly impacts the electron distribution within the benzaldehyde molecule.

The -OCF3 group is also characterized by its high lipophilicity, often more so than the trifluoromethyl (-CF3) group.[1][2] This property is crucial for enhancing the ability of drug candidates to permeate biological membranes.[1] Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethoxy group exceptionally stable to metabolic degradation.[1][2]

A key structural feature of the aryl-OCF3 moiety is the orthogonal orientation of the O-CF3 bond with respect to the aromatic ring. This is a result of hyperconjugation between the oxygen lone pairs and the σ* orbitals of the C-F bonds, as well as steric hindrance. This conformation minimizes resonance donation from the oxygen to the ring, further amplifying its electron-withdrawing nature.[4]

| Property | Trifluoromethoxy (-OCF3) | Methoxy (-OCH3) | Trifluoromethyl (-CF3) |

| Electronic Effect | Strongly Electron-Withdrawing | Electron-Donating | Strongly Electron-Withdrawing |

| Lipophilicity (Hansch π) | +1.04[5] | -0.02 | +0.88[1] |

| Metabolic Stability | High[1][2] | Low (O-dealkylation) | High |

Synthesis of Trifluoromethoxy Benzaldehydes

The synthesis of trifluoromethoxy-substituted benzaldehydes can be approached in several ways, primarily by introducing the aldehyde functionality to a pre-existing trifluoromethoxylated benzene ring or by constructing the trifluoromethoxy group on a benzaldehyde derivative.

One common strategy involves the oxidation of the corresponding benzyl alcohols. Care must be taken to employ mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.[6]

Another approach is the formylation of trifluoromethoxybenzene. This can be achieved through various methods, including the Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent. The directing effect of the trifluoromethoxy group plays a crucial role in determining the regioselectivity of these reactions.

Reactivity of the Carbonyl Group in Trifluoromethoxy Benzaldehydes

The strongly electron-withdrawing nature of the trifluoromethoxy group significantly enhances the electrophilicity of the carbonyl carbon in benzaldehydes.[7] This heightened reactivity makes these compounds excellent substrates for a variety of nucleophilic addition reactions.

Nucleophilic Addition Reactions

Trifluoromethoxy benzaldehydes readily undergo nucleophilic attack by a wide range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), cyanide, and enolates. The increased partial positive charge on the carbonyl carbon leads to faster reaction rates compared to unsubstituted or electron-rich benzaldehydes.[7]

Caption: Generalized workflow for nucleophilic addition to trifluoromethoxy benzaldehyde.

Reduction of the Carbonyl Group

The aldehyde functionality in trifluoromethoxy benzaldehydes can be readily reduced to the corresponding primary alcohol using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The enhanced electrophilicity of the carbonyl group generally facilitates these reductions.

Wittig Reaction and Related Olefinations

Trifluoromethoxy benzaldehydes are excellent substrates for the Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction), which convert the aldehyde into an alkene. The increased electrophilicity of the carbonyl carbon typically leads to higher reaction rates and yields in these transformations.[7]

Reactivity of the Aromatic Ring

The trifluoromethoxy group exerts a strong influence on the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

Despite being a deactivating group due to its strong electron-withdrawing nature, the trifluoromethoxy group is an ortho, para-director for electrophilic aromatic substitution.[4] This is attributed to the resonance stabilization of the cationic intermediate (sigma complex) when the electrophile attacks at the ortho or para positions, where the oxygen lone pairs can participate in delocalization. However, the overall reaction rate is significantly slower compared to benzene or anisole.

Caption: Directing effects of the trifluoromethoxy group in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The powerful electron-withdrawing effect of the trifluoromethoxy group, particularly when positioned ortho or para to a leaving group (such as a halogen), can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The -OCF3 group helps to stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the reaction.

Oxidation of the Aldehyde Group

The aldehyde functionality of trifluoromethoxy benzaldehydes can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will readily effect this transformation.[6] The stability of the trifluoromethoxy group under these oxidative conditions is a key advantage.

Stability and Applications in Drug Discovery

The exceptional chemical and metabolic stability of the trifluoromethoxy group is a major reason for its widespread use in drug design.[1][2] Molecules containing this group are often more resistant to enzymatic degradation, leading to a longer biological half-life.[2] The high lipophilicity of the -OCF3 group can also enhance a drug's ability to cross cell membranes and reach its target.[1] Trifluoromethoxy benzaldehydes serve as versatile building blocks for the synthesis of a wide range of pharmaceutical candidates.[8]

Experimental Protocols

Representative Protocol for the Reduction of 4-(Trifluoromethoxy)benzaldehyde

Objective: To reduce 4-(trifluoromethoxy)benzaldehyde to (4-(trifluoromethoxy)phenyl)methanol.

Materials:

-

4-(Trifluoromethoxy)benzaldehyde

-

Methanol (anhydrous)

-